![molecular formula C11H15ClN2 B14866622 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a heterocyclic compound that belongs to the class of azepines This compound is characterized by its unique structure, which includes a seven-membered ring fused with a benzene ring and a chlorine atom at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepine with suitable reagents can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor studied for its potential in cardiovascular therapy.
Uniqueness
9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is unique due to its specific structural features, such as the chlorine atom at the 9th position and the seven-membered azepine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
9-chloro-7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H15ClN2/c1-7-5-8-10(13)3-2-4-14-11(8)9(12)6-7/h5-6,10,14H,2-4,13H2,1H3 |
InChI Key |
OSIUZLMXRRNVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


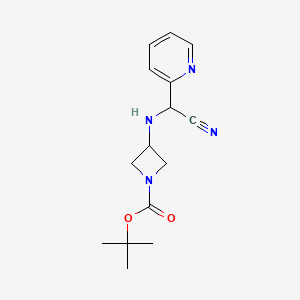
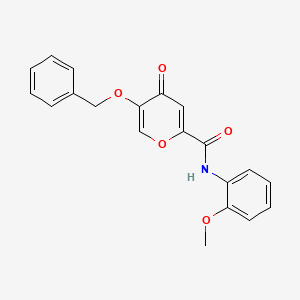
![[3-(1H-Indol-3-ylmethyl)-5-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14866560.png)
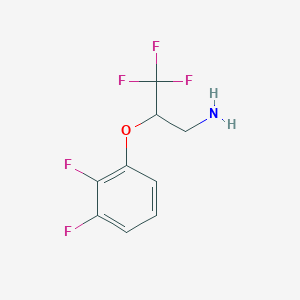
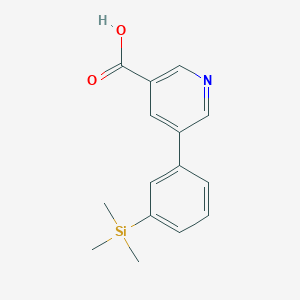
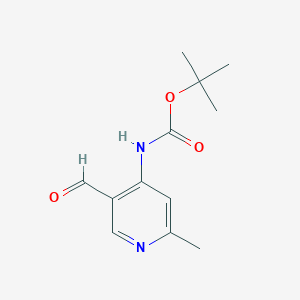
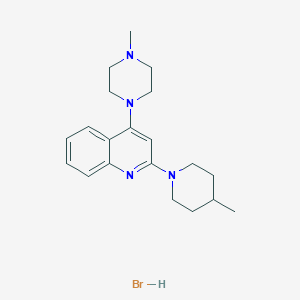
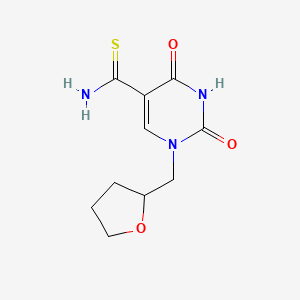
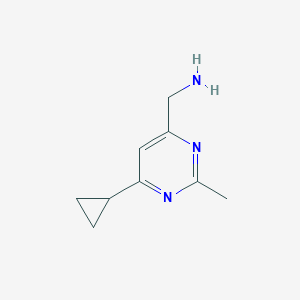
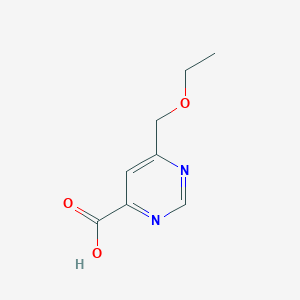
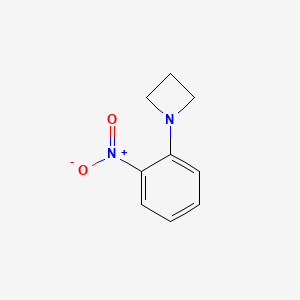
![1-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14866614.png)
![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
